[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride
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Overview
Description
[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride is an organic compound that features a furan ring and a propoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride are currently unknown. This compound belongs to the class of organic compounds known as aralkylamines . Aralkylamines are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It’s known that furan derivatives have taken on a special position in the realm of medicinal chemistry . An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan-containing compounds have been employed as medicines in a number of distinct disease areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with 2-propoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
Comparison with Similar Compounds
[(Furan-2-yl)methyl]amine hydrochloride: Lacks the propoxyphenyl group, which may result in different chemical and biological properties.
[(2-Propoxyphenyl)methyl]amine hydrochloride:
Uniqueness: [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride is unique due to the presence of both the furan ring and the propoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-propoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-9-18-15-8-4-3-6-13(15)11-16-12-14-7-5-10-17-14;/h3-8,10,16H,2,9,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUOFASYHHEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNCC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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